4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
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Overview
Description
4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide group linked to a pyrrolidinone ring, which is further connected to a methoxyphenyl group through a urea linkage. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Urea Linkage: The urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide reagent.
Attachment of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone and benzamide moieties can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(1-(3-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide: Similar structure but with a methyl group instead of a methoxy group.
4-(3-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-16-4-2-3-15(10-16)23-11-14(9-17(23)24)22-19(26)21-13-7-5-12(6-8-13)18(20)25/h2-8,10,14H,9,11H2,1H3,(H2,20,25)(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFWICQEGZXKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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